

Trimethyl Citrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl citrate*

Cat. No.: B030998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate, the trimethyl ester of citric acid, is a versatile molecule with a growing presence in pharmaceuticals, biotechnology, and material science. Its low toxicity profile, coupled with its utility as a plasticizer and a synthetic intermediate, makes it a compound of significant interest. This technical guide provides an in-depth overview of **trimethyl citrate**, focusing on its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways of its parent compound, citrate.

Chemical Identifiers and Properties

Trimethyl citrate is systematically identified by several numbering and naming conventions. A summary of these identifiers is presented below, providing a comprehensive reference for researchers.

Table 1: Chemical Identifiers for Trimethyl Citrate

Identifier Type	Value	Reference(s)
CAS Number	1587-20-8	[1] [2] [3] [4] [5] [6] [7]
PubChem CID	74112	[1] [8]
EC Number	216-449-2	[1] [2] [4]
IUPAC Name	trimethyl 2-hydroxypropane-1,2,3-tricarboxylate	[1] [5] [6]
SMILES	COC(=O)CC(CC(=O)OC)(C(=O)OC)O	[1] [2] [5]
InChI	InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3	[1] [2] [3] [5]
InChIKey	HDDLVZWGOPWKFW-UHFFFAOYSA-N	[1] [2] [3] [5]
Molecular Formula	C9H14O7	[1] [2] [3] [4] [5] [6]
Molecular Weight	234.20 g/mol	[1] [2] [3] [4] [5] [6]
DSSTox Substance ID	DTXSID2061804	[1] [4]
EINECS Number	216-449-2	[1]

Table 2: Physical and Chemical Properties of Trimethyl Citrate

Property	Value	Reference(s)
Melting Point	75-78 °C	[2][4]
Boiling Point	176 °C at 16 mmHg	[9]
Density	1.265 g/cm ³	[4]
Water Solubility	53.2 g/L at 20 °C	[4][9]
Appearance	White to off-white crystals or powder	
LogP	-0.98330	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **trimethyl citrate** are crucial for its application in research and development. The following sections provide comprehensive experimental protocols.

Synthesis of Trimethyl Citrate

The synthesis of **trimethyl citrate** is typically achieved through the esterification of citric acid with methanol. Several catalytic methods have been reported, with the use of p-toluenesulfonic acid being a common and effective approach.

Protocol: Acid-Catalyzed Esterification of Citric Acid[1][4][10]

Materials:

- Citric acid (technical grade)
- Methanol
- p-Toluenesulfonic acid
- Pure water

Equipment:

- Reaction flask with a reflux condenser and distillation apparatus
- Heating mantle
- Beakers
- Filtration apparatus
- Drying oven

Procedure:

- Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[1]
- First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[1]
- Water Removal: After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.[1]
- Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This is crucial for driving the reaction to completion.[1][10]
- Product Isolation: After the final cycle, distill off the remaining methanol under normal pressure. Add 100 ml of pure water to the residue and heat with stirring until all materials are dissolved.[10]
- Crystallization and Purification: Pour the solution into a beaker and cool to induce crystallization. Filter the crystals, wash them with water, and dry them to obtain pure **trimethyl citrate**.[10]

Analytical Methods

Accurate characterization of **trimethyl citrate** is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for its analysis.

Protocol: GC-MS Analysis of **Trimethyl Citrate**[2][3]

1. Sample Preparation (Derivatization for Biological Samples):[2]

- Extraction: For biological samples like urine, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). For plasma/serum, protein precipitation followed by extraction is necessary.
- Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.
- Methoximation: Add 50 μ L of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract and incubate at 60°C for 30 minutes.
- Silylation: Add 80 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumentation and Parameters:[2][3]

- Gas Chromatograph: Equipped with a capillary column suitable for metabolite analysis (e.g., a non-polar or semi-polar column).
- Injection: Inject 1 μ L of the derivatized sample solution.
- Oven Temperature Program: Optimize the temperature gradient to ensure good separation of the analyte from other components. A typical program might start at a low temperature and ramp up to a higher temperature.
- Mass Spectrometer: An instrument with an Electron Ionization (EI) source is commonly used.
- Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).
- Identification: The identification of the **trimethyl citrate** derivative is based on its retention time and the fragmentation pattern in the mass spectrum.[2][7]

Protocol: NMR Spectroscopy Analysis of **Trimethyl Citrate**[3][6][9]

1. Sample Preparation:[3]

- Weigh approximately 5-10 mg of purified **trimethyl citrate** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d).
- Transfer the solution to a clean, dry 5 mm NMR tube.

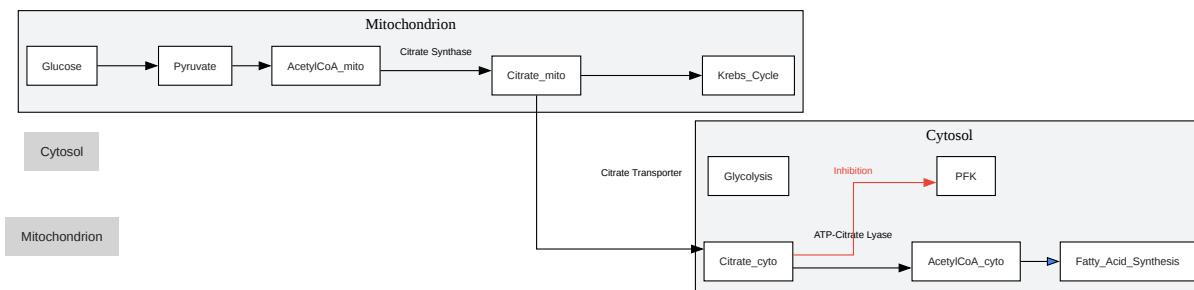
2. NMR Data Acquisition:[3]

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

3. Expected Spectral Data (in acetone-d₆):[9]

- ¹H NMR:
 - δ 2.85 (dd, 4H)
 - δ 3.60 (s, 6H)
 - δ 3.72 (s, 3H)
 - δ 4.50 (br s, 1H)
- ¹³C NMR: Characteristic signals for the carbonyl carbons of the esters, the quaternary carbon, the methylene carbons, and the methoxy carbons are expected.

Biological Activity and Signaling Pathways

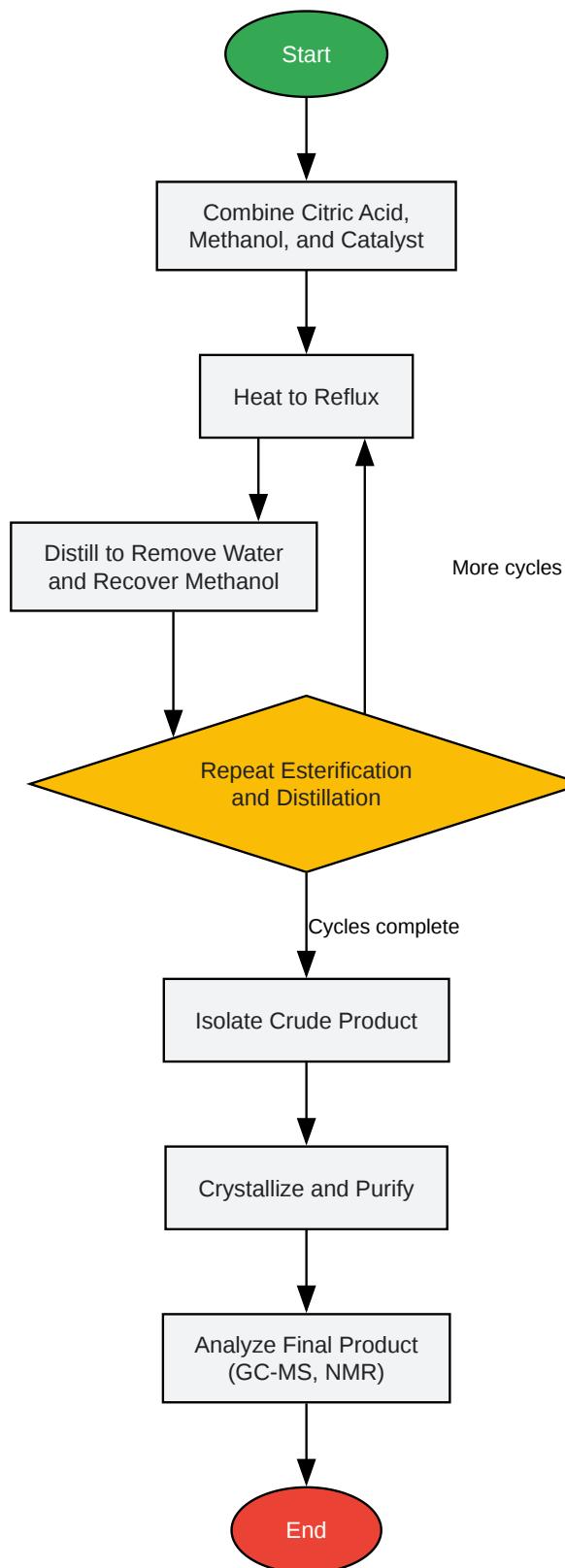

While **trimethyl citrate** is primarily recognized for its applications as a non-toxic plasticizer and a chemical intermediate, some studies have indicated potential biological activities, such as the inhibition of monoamine oxidase-B and antibacterial properties.[5][9]

It is important to note that much of the research on the signaling roles of citrate-related molecules focuses on citrate, the parent compound of **trimethyl citrate**. Citrate is a key

intermediate in the Krebs cycle and plays a significant role in cellular metabolism and signaling. [11][12][13][14][15]

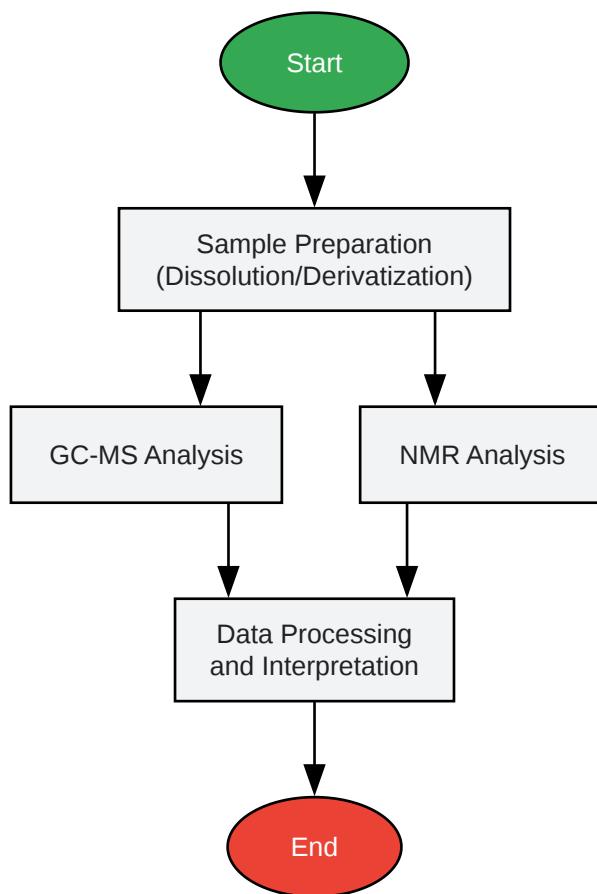
Citrate Signaling in Cellular Metabolism

Citrate acts as a critical signaling molecule that links mitochondrial metabolism to cytosolic biosynthetic pathways.[13] In cancer cells, for instance, citrate metabolism is often reprogrammed to support rapid proliferation.[12][15]



[Click to download full resolution via product page](#)

Citrate as a key signaling molecule in metabolism.


Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with **trimethyl citrate**, the following diagrams illustrate the typical workflows for its synthesis and analysis.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **trimethyl citrate**.

[Click to download full resolution via product page](#)

Workflow for the analysis of **trimethyl citrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]

- 5. Buy Trimethyl citrate (EVT-307673) | 1587-20-8 [evitachem.com]
- 6. TRIMETHYL CITRATE(1587-20-8) 1H NMR [m.chemicalbook.com]
- 7. Citric acid, trimethyl ester [webbook.nist.gov]
- 8. Trimethyl citrate | C9H14O7 | CID 74112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TRIMETHYL CITRATE | 1587-20-8 [chemicalbook.com]
- 10. CN1222503A - Synthesis of trimethyl citrate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 14. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Trimethyl Citrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030998#trimethyl-citrate-cas-number-and-identifiers\]](https://www.benchchem.com/product/b030998#trimethyl-citrate-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com